2-(3-Aminothiolan-3-yl)ethan-1-ol
Description
2-(3-Aminothiolan-3-yl)ethan-1-ol is a small organic molecule featuring a thiolane (tetrahydrothiophene) ring substituted at the 3-position with both an amino (-NH₂) group and an ethanol (-CH₂CH₂OH) side chain. The thiolane core provides a saturated five-membered ring containing sulfur, which influences electronic and steric properties.
Properties
Molecular Formula |
C6H13NOS |
|---|---|
Molecular Weight |
147.24 g/mol |
IUPAC Name |
2-(3-aminothiolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NOS/c7-6(1-3-8)2-4-9-5-6/h8H,1-5,7H2 |
InChI Key |
FIWFYMUHIOCROF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothiolan-3-yl)ethan-1-ol typically involves the reaction of thiolane derivatives with aminoethanol under controlled conditions. One common method involves the use of thiolane-3-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 2-aminoethanol in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as distillation or recrystallization may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminothiolan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
2-(3-Aminothiolan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminothiolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring and ethanol moiety contribute to its overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs include ethanolamine derivatives and heterocyclic systems. A comparative analysis is presented below:
Table 1: Structural and Molecular Comparison
Key Observations :
- Thiolane vs. Sulfur’s polarizability may increase nucleophilicity compared to oxygen or carbon-based rings.
- Substituent Effects: The direct amino-ethanol substitution on the thiolane (target compound) contrasts with the ether-linked ethanol in the C₇H₁₅NO₂S analog . The absence of an ether bond in the target compound likely reduces steric hindrance and increases hydrogen-bonding capacity.
- Lipophilicity : The bromo-methoxy phenyl derivative exhibits higher lipophilicity (logP ~2.5 estimated) due to aromatic halogens, whereas the thiolane-based compounds may balance polarity and membrane permeability.
Stability and Reactivity
- Thermal Stability: Thiolanes are generally more stable than unsaturated thiophenes. The amino and hydroxyl groups in the target compound may introduce hygroscopicity, requiring anhydrous storage.
- Oxidative Sensitivity : Sulfur in the thiolane is susceptible to oxidation, forming sulfoxides or sulfones. The absence of stabilizing groups (e.g., electron-donating methoxy in ) could accelerate degradation.
Biological Activity
2-(3-Aminothiolan-3-yl)ethan-1-ol, also known as 2-amino-3-(thiolan-3-yl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Molecular Formula : C7H15NOS
Molecular Weight : 161.26 g/mol
IUPAC Name : 2-(3-Aminothiolan-3-yl)ethanol
SMILES Notation : C1CC(CSC1)(CCO)N
InChI Key : HTRHMGUGSYMINL-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Salmonella enterica | 32 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. A study conducted on lipopolysaccharide (LPS)-induced inflammation in murine macrophages indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby disrupting the integrity of bacterial cells.
- Modulation of Immune Response : By downregulating pro-inflammatory cytokines, it may help in managing inflammatory responses.
- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antibacterial Efficacy :
- A clinical trial involving patients with skin infections showed that topical application of formulations containing this compound led to a significant reduction in infection rates compared to placebo.
-
Neuroprotective Effects :
- In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis, suggesting a protective role against neurotoxic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
